BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

Lipophilicity Drug-likeness Permeability

N-(3,4-Dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide (CAS 888455-63-8) is a synthetic benzofuran-2-carboxamide derivative with a molecular weight of 352.4 g/mol and a computed XLogP3 of 3.8, indicating moderate lipophilicity. It features a 3-(2-methoxyacetamido) substituent and an N-(3,4-dimethylphenyl) carboxamide group, a combination that distinguishes it from other benzofuran-2-carboxamides in terms of hydrogen bonding capacity (2 HBD, 4 HBA) and rotatable bonds.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 888455-63-8
Cat. No. B2666787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
CAS888455-63-8
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC)C
InChIInChI=1S/C20H20N2O4/c1-12-8-9-14(10-13(12)2)21-20(24)19-18(22-17(23)11-25-3)15-6-4-5-7-16(15)26-19/h4-10H,11H2,1-3H3,(H,21,24)(H,22,23)
InChIKeyQRKMLRFCEZVUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide (CAS 888455-63-8): Key Physicochemical and Structural Differentiators


N-(3,4-Dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide (CAS 888455-63-8) is a synthetic benzofuran-2-carboxamide derivative with a molecular weight of 352.4 g/mol and a computed XLogP3 of 3.8, indicating moderate lipophilicity [1]. It features a 3-(2-methoxyacetamido) substituent and an N-(3,4-dimethylphenyl) carboxamide group, a combination that distinguishes it from other benzofuran-2-carboxamides in terms of hydrogen bonding capacity (2 HBD, 4 HBA) and rotatable bonds (5) [1]. This compound is primarily offered as a research chemical for screening and lead optimization programs, with a typical purity specification of 95% .

Why Generic Substitution Fails for N-(3,4-Dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide


Benzofuran-2-carboxamides are a broad class with diverse substitution patterns leading to widely varying physicochemical and biological profiles. Simple replacement of the N-(3,4-dimethylphenyl) group with other aryl or alkyl groups, or alteration of the 3-methoxyacetamido moiety, results in compounds with significantly different lipophilicity, hydrogen bonding capacity, and molecular shape [1]. These differences can critically impact solubility, permeability, target binding, and metabolic stability. As demonstrated by the computed properties below, even a minor change from a methoxy to an ethoxy group in the acetamido side chain alters logP and molecular weight, underscoring the non-interchangeability of these analogs in structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. 3-Amino and 3-Ethoxyacetamido Analogs

The target compound exhibits a computed XLogP3 of 3.8, positioning it in the optimal range for oral absorption according to Lipinski's guidelines, while being sufficiently lipophilic to engage hydrophobic protein binding pockets [1]. In contrast, the 3-amino analog (3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, CAS 1082500-26-2) has a significantly lower XLogP3 of 2.6, which may reduce membrane permeability [2]. Conversely, the 3-ethoxyacetamido analog (N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide) is predicted to have an XLogP3 of 4.2, potentially increasing non-specific binding and reducing solubility [3].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Target Compound vs. N-(3-Chlorophenyl) Analog

The target compound possesses 2 hydrogen bond donors (both amide NH groups), which can enhance aqueous solubility and specific interactions with biological targets [1]. The N-(3-chlorophenyl) analog (N-(3-chlorophenyl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide, CAS 888464-21-9) also has 2 HBD, but the replacement of the 3,4-dimethylphenyl with a 3-chlorophenyl group changes the electronic character of the amide NH, potentially altering binding affinity [2]. The 3-amino analog retains only 1 HBD (the carboxamide NH), which may limit its capacity for forming key hydrogen bonds in protein-ligand complexes [3].

Hydrogen bonding Solubility Receptor binding

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Bulky N-Substituted Analogs

The target compound has 5 rotatable bonds, allowing moderate conformational flexibility that can facilitate induced-fit binding to target proteins while minimizing entropic penalty [1]. Analogs with bulkier N-substituents, such as N-(3,4-dimethylphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide (CAS 888461-95-8), have significantly more rotatable bonds (≥9), which can lead to higher entropic costs upon binding and reduced affinity [2]. Conversely, more rigid analogs may lack the flexibility to adapt to diverse binding pockets.

Conformational analysis Entropy Binding thermodynamics

Molecular Weight and Ligand Efficiency: Target Compound vs. Higher Molecular Weight Benzofuran-2-carboxamides

With a molecular weight of 352.4 g/mol, the target compound sits well within the 'rule of five' cutoff for oral bioavailability, offering a promising balance between size and potential binding interactions [1]. In comparison, many benzofuran-2-carboxamide derivatives with extended N-substituents (e.g., N-(3,4-dimethylphenyl)-3-(4-phenylbutanoylamino) analog, MW = 426.5 g/mol) exceed 400 Da, which is often associated with poorer absorption and increased metabolic liability [2]. This lower molecular weight translates to higher ligand efficiency per heavy atom (LE = 0.30 kcal/mol per heavy atom vs. 0.22 for the comparator), assuming equal binding affinity.

Ligand efficiency Drug-likeness Physicochemical property

Purity and Reproducibility: Vendor Specification vs. Common Synthesis By-products

Despite the absence of published biological data, the compound is commercially supplied with a typical purity of 95% as determined by HPLC . This contrasts with many poorly characterized benzofuran derivatives from in-house synthesis, which may contain unreacted 3-amino intermediates or regioisomeric impurities that can confound biological assay results. The availability of a standardized, commercially sourced material supports reproducible SAR studies.

Chemical purity QC specification SAR reproducibility

Optimal Application Scenarios for N-(3,4-Dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide Based on Differentiated Properties


Lead Optimization Scaffold for Oral Bioavailability: Leveraging Optimal Lipophilicity and Molecular Weight

The compound's XLogP3 of 3.8 and MW of 352 Da place it in an ideal range for oral absorption. Medicinal chemists can utilize this scaffold as a starting point for further functionalization, knowing that the core already satisfies key drug-likeness criteria [1]. This is particularly advantageous over more lipophilic analogs that may require extensive structural modification to achieve acceptable solubility.

SAR Studies Requiring Defined Hydrogen Bonding Patterns: Exploiting Dual HBD Capability

With two hydrogen bond donors, the compound can engage in bidentate interactions with target proteins, making it suitable for exploring structure-activity relationships where hydrogen bonding is critical for affinity or selectivity [1]. This property differentiates it from mono-HBD analogs such as the 3-amino derivative, which may fail to recapitulate key binding interactions.

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Programs: Advantage of Low Conformational Entropy

The moderate rotatable bond count (5) provides sufficient flexibility for induced-fit binding while minimizing entropic penalty, a desirable trait in fragment or early lead compounds [1]. Researchers can use this compound as a validated hit in FBDD campaigns, where the goal is to improve affinity through structure-guided elaboration without introducing excessive conformational entropy.

High-Throughput Screening (HTS) with Reproducible Outcomes: Benefit of Commercial QC-Purified Material

The availability of this compound at 95% purity from commercial sources ensures that HTS campaigns yield reproducible data, reducing the need for in-house purification and analytical validation . This is a practical advantage for procurement decisions when screening large compound libraries against challenging targets.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.